
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
Chemical compounds are typically described by their molecular formula, structure, and other physical properties such as melting point, boiling point, solubility, etc. They can also be described by their functional groups and the type of chemical reactions they undergo.
Synthesis Analysis
The synthesis of a chemical compound refers to the process of creating the compound, usually by reacting simpler substances together. The specifics of the synthesis process can vary greatly depending on the compound.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as its phase at room temperature, color, solubility, density, chemical stability, etc.Applications De Recherche Scientifique
-
Transition Metal-Mediated Trifluoromethylation Reactions
- Field : Organic Chemistry .
- Application : The trifluoromethyl group is incorporated into organic motifs, enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Method : The trifluoromethyl group is incorporated via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results : The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade, improving the development of pharmaceutical and agrochemical drugs .
-
Synthesis of 2-Trifluoromethyl Benzimidazoles, Benzoxazoles, and Benzothiazoles
- Field : Organic Synthesis .
- Application : The trifluoromethyl group is used in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles .
- Method : The synthesis is achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
- Results : The method results in good to excellent yields of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles .
-
Study of Non-Covalent Interactions
- Field : Physical Chemistry .
- Application : The trifluoromethyl group is used to study its effects on non-covalent interactions .
- Method : The study was conducted through a comprehensive rotational investigation of the 2-(trifluoromethyl)acrylic acid-water complex .
- Results : The study found that the trifluoromethyl group has significant effects on non-covalent interactions .
- Synthesis of Trifluoromethyl Ketones
- Field : Organic Synthesis .
- Application : Trifluoromethyl ketones are synthesized from carboxylic acids .
- Method : The synthesis is achieved by the trifluoromethylation of carboxylic acids, mediated by fluoroarenes . The fluoroarene activates the acid group and generates the trifluoromethyl anion in situ .
- Results : The protocol is safe and metal-free, operates under mild reaction conditions .
-
Synthesis of 2-Trifluoromethyl Benzimidazoles, Benzoxazoles, and Benzothiazoles
- Field : Organic Synthesis .
- Application : The trifluoromethyl group is used in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles .
- Method : The synthesis is achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
- Results : The method results in good to excellent yields of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles .
-
Study of Non-Covalent Interactions
- Field : Physical Chemistry .
- Application : The trifluoromethyl group is used to study its effects on non-covalent interactions .
- Method : The study was conducted through a comprehensive rotational investigation of the 2-(trifluoromethyl)acrylic acid-water complex .
- Results : The study found that the trifluoromethyl group has significant effects on non-covalent interactions .
Safety And Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, environmental impact, etc.
Orientations Futures
Future directions could involve further studies on the compound’s properties, potential uses, or the development of new synthesis methods.
Please consult a chemistry professional or a reliable source for information specific to “2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid”.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2S/c14-13(15,16)8-5-6-11(10(7-8)12(17)18)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFLHRMDKCGQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



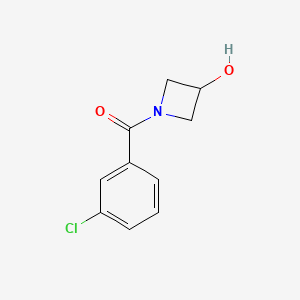
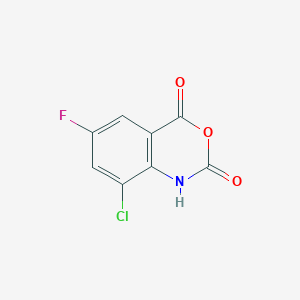
![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)
![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)
![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)

![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)
![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)
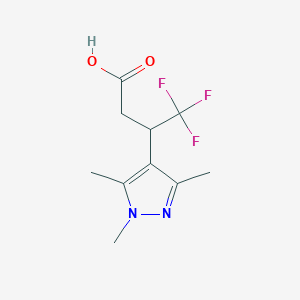
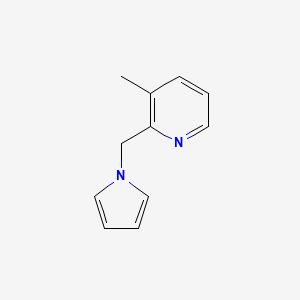
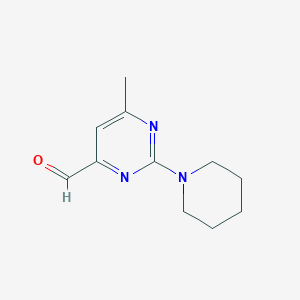
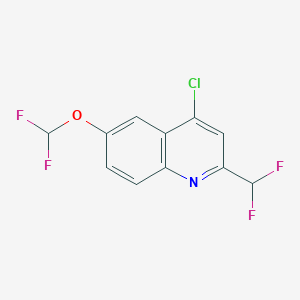
![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)
